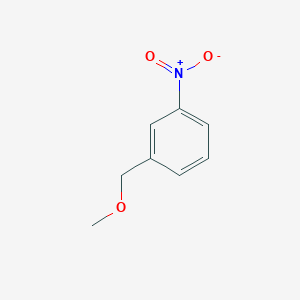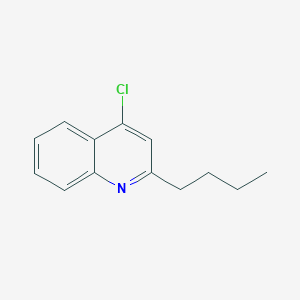
N-Acetylpropranolol
Übersicht
Beschreibung
N-Acetylpropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. This compound is formed by the acetylation of propranolol, which introduces an acetyl group into the molecule, potentially altering its pharmacokinetic and pharmacodynamic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylpropranolol typically involves the acetylation of propranolol. One common method is the reaction of propranolol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield and purity of the final product. The use of catalytic amounts of water has been shown to be beneficial in reducing by-products and enhancing the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetylpropranolol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced back to the hydroxyl group under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetylpropranolol has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of acetylation on the pharmacokinetic and pharmacodynamic properties of beta-blockers.
Biology: It is used in studies investigating the interaction of beta-blockers with biological targets such as beta-adrenergic receptors.
Medicine: Research on this compound focuses on its potential therapeutic benefits and side effects compared to propranolol.
Wirkmechanismus
N-Acetylpropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure. The acetylation of propranolol may alter its binding affinity and selectivity for beta-adrenergic receptors, potentially leading to differences in its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Propranolol: The parent compound, widely used as a beta-blocker.
N-Desisopropylpropranolol: A metabolite of propranolol with different pharmacological properties.
4’-Hydroxypropranolol: Another metabolite with beta-blocking activity.
Uniqueness of N-Acetylpropranolol: this compound is unique due to the presence of the acetyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to propranolol and its other derivatives .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2)19(14(3)20)11-16(21)12-22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,21H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHZOGJOCBAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942091 | |
| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-11-6 | |
| Record name | N-Acetylpropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLPROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW44QKZ2SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing N-acetylpropranolol?
A1: The synthesis of this compound is particularly relevant in the context of developing analytical tools for studying propranolol itself. Propranolol, a beta-blocker drug, exists as enantiomers (mirror image molecules), with the (S)-enantiomer exhibiting more potent beta-adrenoceptor blocking activity compared to the (R)-enantiomer. [, ] Accurately differentiating and quantifying these enantiomers is crucial for understanding their individual pharmacological and toxicological profiles. This compound, specifically, has been used in the development of immunoassays for propranolol. []
Q2: What were the key findings from comparing the spectroscopic data of this compound with other propranolol derivatives?
A3: Researchers synthesized and analyzed model compounds – O-acetylpropranolol, this compound, and N,O-diacetylpropranolol – to compare their spectroscopic data with that of the synthesized this compound. [] This comparative analysis definitively proved that the succinylation of propranolol yielded the this compound derivative and not the O-acetylpropranolol derivative as previously assumed.
Q3: How does the understanding of this compound's structure benefit the development of analytical methods for propranolol?
A4: Correctly identifying this compound as the product of propranolol reacting with succinic anhydride is crucial for developing reliable immunoassays. [] These assays rely on the specific interaction between an antibody and its target molecule. Using an incorrect structure for the propranolol derivative could lead to the development of antibodies with poor specificity and sensitivity for propranolol, ultimately compromising the accuracy and reliability of the assay.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)



![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)


![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)

